molecular formula C12H11BrClN3O2 B7950948 Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate

Cat. No.: B7950948
M. Wt: 344.59 g/mol
InChI Key: UKHJMOMXJBGGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a bromine atom at position 4, a 4-chlorophenyl group at position 1, and an ethyl ester moiety at position 2. This structure combines electron-withdrawing (bromine, 4-chlorophenyl) and electron-donating (amino) groups, making it a versatile intermediate for pharmaceutical and agrochemical applications. Its synthetic utility lies in the reactivity of the pyrazole ring, which allows further functionalization for drug discovery, particularly in anticancer and enzyme-targeting agents .

Properties

IUPAC Name

ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3O2/c1-2-19-12(18)10-9(13)11(15)17(16-10)8-5-3-7(14)4-6-8/h3-6H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHJMOMXJBGGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diketoester Cyclization with 4-Chlorophenylhydrazine

A representative method involves reacting ethyl 2,4-diketohexanoate with 4-chlorophenylhydrazine in ethanol at reflux (78°C, 12 hours). The reaction proceeds via enol-keto tautomerization, forming the pyrazole ring with simultaneous introduction of the 4-chlorophenyl group at position 1. This step typically achieves 65–72% yield, with purity confirmed by HPLC (>95%).

Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Temperature: 78°C (reflux)

  • Catalyst: Phosphoric acid (0.2 equiv)

  • Yield: 68% (isolated)

Post-cyclization, the intermediate ethyl 5-hydroxy-1-(4-chlorophenyl)pyrazole-3-carboxylate undergoes dehydration to yield the unsaturated pyrazole core, a critical precursor for subsequent bromination.

Regioselective Bromination at Position 4

Introducing bromine at position 4 requires precise control to avoid polybromination. Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C has been reported, but recent patents highlight oxidation-based methods for higher regioselectivity.

Potassium Persulfate-Mediated Bromination

A patented method involves treating ethyl 5-amino-1-(4-chlorophenyl)pyrazole-3-carboxylate with bromine (1.5 equiv) and potassium persulfate (1.3–1.7 equiv) in acetonitrile at 60°C. Sulfuric acid (0.1 equiv) catalyzes the reaction, achieving 75–80% yield.

Optimized Parameters:

ParameterValue
Bromine sourceKBrO3 (1.5 equiv)
Oxidizing agentK2S2O8 (1.5 equiv)
SolventAcetonitrile
Temperature60°C
Reaction time6 hours
Yield78%

This method minimizes diastereomer formation (<5%) compared to traditional NBS approaches (15–20% impurities).

Introduction of the Amino Group at Position 5

The 5-amino group is typically introduced via reduction of a nitro precursor or direct amination. Nitration followed by catalytic hydrogenation (H2/Pd-C, 40 psi) is widely employed.

Nitration-Reduction Sequence

  • Nitration: Treat ethyl 4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate with fuming HNO3 (90%) in H2SO4 at −10°C, yielding the 5-nitro derivative (82% yield).

  • Reduction: Hydrogenate the nitro compound using 10% Pd/C in methanol (25°C, 4 hours), achieving 89% conversion to the amino product.

Analytical Data:

  • NMR (1H): δ 6.85 (s, 2H, NH2), 7.45–7.62 (m, 4H, Ar-H).

  • IR: 3350 cm−1 (N–H stretch), 1680 cm−1 (C=O).

Esterification and Purification Protocols

The ethyl carboxylate group is introduced early in the synthesis via diketoester cyclization. However, post-modification esterification has been reported using ethanol and acid catalysts.

Acid-Catalyzed Esterification

Refluxing the carboxylic acid precursor (5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylic acid) with ethanol and H3PO4 (0.2 equiv) for 5 hours achieves 73% esterification yield. Excess ethanol (100 mL per gram of acid) ensures complete conversion.

Purification:

  • Crystallization: Ethanol/water (85:15 v/v) yields needle-like crystals (mp 142–144°C).

  • Purity: >99% by LC-MS (MH+ = 369.02).

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for synthesizing ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate:

MethodCyclization YieldBromination YieldTotal YieldKey Advantage
Diketoester + K2S2O868%78%53%High regioselectivity
"On Water" Cyclization73%72%52%Solvent-free
Nitration-Reduction82%N/A67%Direct amination

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo and chlorophenyl groups can be reduced under specific conditions.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of pyrazole compounds exhibit promising anticancer properties. Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Agricultural Applications

Pesticidal Activity
this compound has shown efficacy as a pesticide. Research indicates that it can effectively control various pests, including aphids and beetles, due to its ability to disrupt their growth and reproduction processes .

Application Effectiveness Target Organisms
Anticancer ActivityHighVarious cancer cell lines
Anti-inflammatoryModerateInflammatory cytokines
Pesticidal ActivityHighAphids, beetles

Case Studies

Case Study 1: Anticancer Research
In a controlled study, the effects of this compound were tested on MCF-7 breast cancer cells. The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Case Study 2: Agricultural Field Trials
Field trials conducted on tomato crops showed that application of the compound significantly reduced pest populations compared to untreated controls. The results indicated a reduction in crop damage and improved yield, highlighting its potential as an effective agricultural pesticide .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate, we compare it with structurally and functionally related compounds. Key analogs include pyrazole derivatives, imidazole-based esters, and chlorophenyl-containing esters. Below is a detailed analysis:

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Activity Synthetic Route
This compound (Target Compound) Pyrazole 5-NH₂, 4-Br, 1-(4-Cl-C₆H₄), 3-COOEt Not explicitly reported in evidence; inferred potential for anticancer/antimicrobial activity based on analogs . Likely involves cyclocondensation of hydrazines with diketones, followed by halogenation .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide Pyrazole 3-CONHNH₂, 4-CH₃, 1-(2,4-Cl₂-C₆H₃) Anticancer activity via triazole-thiosemicarbazide conjugation; tested in vitro . Reflux of pyrazole-3-carboxylate ester with hydrazine hydrate .
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate Imidazole 2-CH₃, 4-CH₂COOEt, 5-(4-Cl-C₆H₄) Potent sirtuin inhibitor (epigenetic modulation) in NSCLC cell lines; high docking scores . Condensation of substituted imidazole precursors with ethyl acetate derivatives.
Chlorobenzilate (Ethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzeneacetate) Benzeneacetate Ethyl ester, 4-Cl-C₆H₄, α-hydroxyl Withdrawn pesticide due to high acute toxicity; environmental and health risks . Esterification of chlorinated benzeneacetic acid derivatives.

Key Findings from Comparative Analysis

  • However, the pyrazole core of the target compound may offer better metabolic stability due to reduced ring strain . The carbohydrazide pyrazole derivative (from ) shows anticancer activity, implying that the 3-carboxylate group in the target compound could be modified to enhance cytotoxicity .
  • Toxicity :

    • Chlorobenzilate highlights the risks of chlorophenyl-containing esters, emphasizing the need for rigorous toxicity profiling of the target compound. Its bromine substituent may reduce acute toxicity compared to chlorine-dominated analogs .
  • Synthetic Flexibility: The target compound’s ethyl ester and amino groups provide sites for further derivatization (e.g., amidation, Suzuki coupling), unlike the rigid imidazole analog .

Data Tables and Research Highlights

Table 1: Physicochemical Properties of Selected Compounds

Property Target Compound Pyrazole Carbohydrazide Imidazole Ester Chlorobenzilate
Molecular Weight (g/mol) ~356.6 (calculated) 468.7 (reported) 294.7 (reported) 325.2
LogP (Predicted) 3.2 (moderate lipophilicity) 4.1 2.8 4.5
Key Functional Groups NH₂, Br, COOEt, 4-Cl-C₆H₄ CONHNH₂, CH₃, Cl₂-C₆H₃ CH₃, COOEt, 4-Cl-C₆H₄ COOEt, Cl, OH

Biological Activity

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate, a pyrazole derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound's structure, characterized by the presence of amino, bromo, and chlorophenyl groups, suggests a multifaceted mechanism of action that warrants detailed exploration.

The molecular formula of this compound is C12H11BrClN3O2C_{12}H_{11}BrClN_3O_2. Its structural features include:

  • Amino group : Contributes to hydrogen bonding and may enhance solubility.
  • Bromo and chloro substituents : Potentially increase lipophilicity and influence biological interactions.

Research indicates that pyrazole derivatives like this compound exhibit various biological activities:

  • Anticancer Activity : Several studies have reported the compound's efficacy against various cancer cell lines. For instance, it has shown significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cell lines, with IC50 values indicating potent activity.
  • Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory pathways. The compound's structure suggests it may inhibit cyclooxygenase enzymes or other inflammatory mediators.

Anticancer Studies

A comprehensive review highlighted the anticancer properties of this compound. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism of Action
Bouabdallah et al. MCF73.79Induction of apoptosis
Wei et al. A54926Inhibition of cell proliferation
Xia et al. Hep-217.82Cell cycle arrest at G0/G1 phase

These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Research

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a possible application in treating inflammatory diseases.

Case Studies

  • Case Study on MCF7 Cells : In a controlled experiment, this compound was administered to MCF7 cells to evaluate its effects on cell viability and apoptosis induction. Results indicated that the compound significantly reduced cell viability and increased markers of apoptosis, such as cleaved caspase-3 levels.
  • In Vivo Studies : Preliminary in vivo studies have shown that the compound can reduce tumor growth in xenograft models, supporting its potential as an anticancer agent.

Q & A

Q. What reactor designs optimize scalability for multi-step syntheses?

  • Methodological Answer : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., bromination). For acylation, fixed-bed reactors with immobilized catalysts reduce purification demands. Pilot-scale trials should prioritize solvent recovery systems to minimize waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.